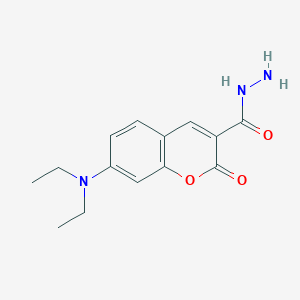![molecular formula C19H16ClFN4O3 B010282 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid CAS No. 100490-28-6](/img/structure/B10282.png)
1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of naphthyridine carboxylic acids. It has been extensively studied for its potential use in the field of medicinal chemistry due to its interesting pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has a low toxicity profile and does not exhibit significant cytotoxicity against mammalian cells. However, it has been shown to induce oxidative stress in human hepatoma cells, leading to the activation of apoptosis pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid in lab experiments is its potent antibacterial and antifungal activity. This makes it an attractive candidate for the development of new antibiotics and antifungal agents. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid. One potential area of research is the development of new formulations and delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential use of this compound as a treatment for bacterial and fungal infections in vivo. Finally, the development of new derivatives and analogs of this compound could lead to the discovery of even more potent antibacterial and antifungal agents.
Métodos De Síntesis
The synthesis of 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid involves the reaction of 4-chloroaniline, ethyl acetoacetate, and 2-fluoro-6-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield the final compound.
Aplicaciones Científicas De Investigación
1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has been extensively studied for its potential use as an antibacterial agent. It has been shown to exhibit potent activity against a range of gram-negative and gram-positive bacteria, including strains that are resistant to traditional antibiotics. Additionally, this compound has demonstrated antifungal activity against several species of fungi.
Propiedades
Número CAS |
100490-28-6 |
|---|---|
Nombre del producto |
1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid |
Fórmula molecular |
C19H16ClFN4O3 |
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H16ClFN4O3/c20-11-1-3-12(4-2-11)25-10-14(19(27)28)16(26)13-9-15(21)18(23-17(13)25)24-7-5-22-6-8-24/h1-4,9-10,22H,5-8H2,(H,27,28) |
Clave InChI |
BCIJFSBPQWIONY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)Cl)C(=O)O)F |
SMILES canónico |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)Cl)C(=O)O)F |
Sinónimos |
1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-7-PIPERAZIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



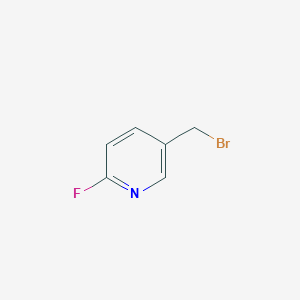
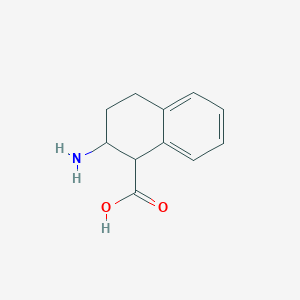
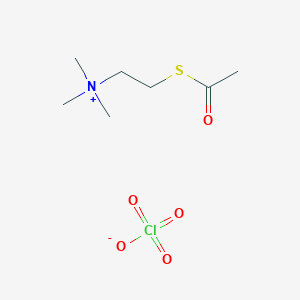
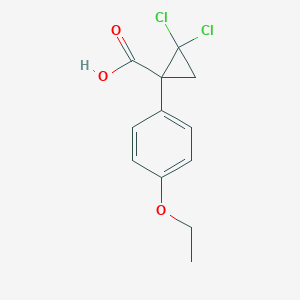


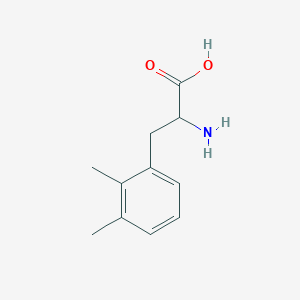

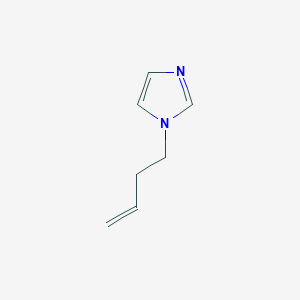
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

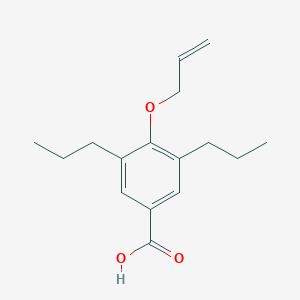
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
